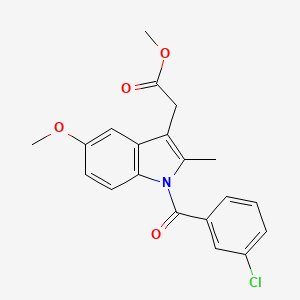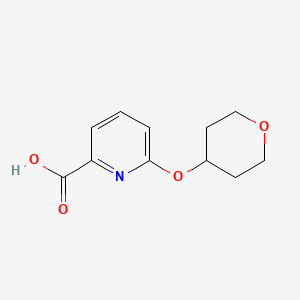
(R)-De(trifluoromethyl) Fluoxetine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-De(trifluoromethyl) Fluoxetine Hydrochloride is a derivative of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. This compound is characterized by the removal of the trifluoromethyl group from the fluoxetine molecule, resulting in unique chemical and pharmacological properties.
作用机制
Target of Action
The primary target of ®-De(trifluoromethyl) Fluoxetine Hydrochloride, also known as ®-Fluoxetine, is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
®-Fluoxetine acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, inhibiting the reuptake of serotonin into the presynaptic neuron . This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonin signaling .
Biochemical Pathways
The enhanced serotonin signaling affects various biochemical pathways. The increased serotonin concentration in the synaptic cleft can lead to downstream effects such as mood elevation, reduced anxiety, and improved sleep patterns .
Pharmacokinetics
It is known that fluoxetine, the racemic mixture of ®- and (s)-fluoxetine, undergoes extensive metabolism in the liver, primarily through the cytochrome p450 (cyp) enzyme system . Fluoxetine is metabolized to its active metabolite norfluoxetine by CYP2D6, CYP2C9, and CYP2C19, with CYP2D6 playing the greatest role in metabolism of the parent compound .
Result of Action
The result of ®-Fluoxetine’s action is an increase in serotonin signaling, which can lead to mood elevation and reduced symptoms of depression .
Action Environment
The action, efficacy, and stability of ®-Fluoxetine can be influenced by various environmental factors. For example, individual differences in the expression and function of the CYP enzymes can affect the metabolism and therefore the efficacy of ®-Fluoxetine . Additionally, factors such as diet, concurrent medications, and overall health status can also influence the action of ®-Fluoxetine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-De(trifluoromethyl) Fluoxetine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ®-Fluoxetine, which is an enantiomer of fluoxetine.
De(trifluoromethylation): The trifluoromethyl group is removed using specific reagents and conditions. This step often involves the use of reducing agents or catalytic hydrogenation.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-De(trifluoromethyl) Fluoxetine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification techniques.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学研究应用
®-De(trifluoromethyl) Fluoxetine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in studies involving SSRI analogs and derivatives.
Biology: The compound is studied for its effects on serotonin reuptake and its potential as a tool for understanding serotonin-related pathways.
Medicine: Research focuses on its potential therapeutic effects and side effect profile compared to fluoxetine.
Industry: It is used in the development of new antidepressant drugs and in the study of drug metabolism and pharmacokinetics.
相似化合物的比较
Fluoxetine: The parent compound, known for its antidepressant effects.
Norfluoxetine: A major active metabolite of fluoxetine.
Paroxetine: Another SSRI with a similar mechanism of action.
Uniqueness: ®-De(trifluoromethyl) Fluoxetine Hydrochloride is unique due to the absence of the trifluoromethyl group, which may result in different pharmacological effects and a potentially altered side effect profile. This makes it a valuable compound for comparative studies and the development of new therapeutic agents.
属性
IUPAC Name |
(3R)-N-methyl-3-phenoxy-3-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H/t16-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKKVGMPUCUOE-PKLMIRHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82248-59-7 |
Source


|
| Record name | Atomoxetine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopiperidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B592013.png)




![6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B592023.png)
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B592024.png)
![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592026.png)
